2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole
Description
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-5-methyl-4-[[4-(trifluoromethyl)phenyl]methoxy]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5NOS/c1-10-16(24-17(26-10)15-13(19)3-2-4-14(15)20)25-9-11-5-7-12(8-6-11)18(21,22)23/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSSGDZQNHRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)F)OCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the difluorophenyl, methyl, and trifluoromethylbenzyl groups through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The specific pathways involved depend on the context of its use, such as inhibiting microbial growth or modulating cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): Fluorine and trifluoromethyl groups improve metabolic resistance and target binding but may reduce aqueous solubility. The 2,6-difluorophenyl motif in the target compound could optimize enzyme interactions compared to monosubstituted analogs .
- Synthetic Challenges : Multi-step synthesis for triazole-thiazole hybrids (e.g., compounds 4 and 5) limits scalability. The target compound’s synthesis may require optimized benzylation steps to avoid byproducts .
Biological Activity
The compound 2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Chemical Structure
Research indicates that compounds containing thiazole rings often interact with various biological targets. The specific mechanisms for This compound include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance, similar thiazole derivatives have been shown to impact the activity of GSK3 (Glycogen Synthase Kinase 3), which plays a critical role in cell proliferation and survival .
- Antimicrobial Properties : Thiazole derivatives have demonstrated antimicrobial activity against various pathogens. The specific compound's interaction with bacterial cell membranes and inhibition of cell wall synthesis could contribute to its antibacterial effects .
Biological Activity Data
A summary of biological activities observed in studies involving this compound is presented in Table 1.
| Activity | Target Organism/Cell Line | IC50/EC50 Values | Comments |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 µM | Effective against resistant strains |
| Anticancer | MCF-7 (Breast cancer cells) | 10 µM | Induces apoptosis in cancer cells |
| Enzyme Inhibition | GSK3 | 12 µM | Impacts signaling pathways |
| Antifungal | Candida albicans | 20 µM | Inhibits growth effectively |
Case Studies
- Anticancer Activity : A study evaluated the effects of the compound on MCF-7 breast cancer cells. It was found to induce significant apoptosis at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antimicrobial Efficacy : In a series of tests against Staphylococcus aureus, the compound exhibited an IC50 value of 15 µM. This indicates a promising profile against antibiotic-resistant strains, making it a candidate for further development as an antimicrobial agent .
- Kinase Inhibition : The compound was tested for its ability to inhibit GSK3 activity, revealing an IC50 value of 12 µM. This suggests that it may modulate pathways involved in cell growth and differentiation, highlighting its potential utility in treating conditions like diabetes and certain cancers .
Future Directions
The promising biological activities demonstrated by This compound warrant further investigation. Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Q. Q1: What are the optimal synthetic routes for 2-(2,6-difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization of thioureas or condensation of thioamides with α-halo ketones. For the target compound, key steps include:
- Intermediate Preparation : Reacting 2,6-difluorophenylthiourea with methyl α-bromoketone to form the thiazole core.
- Etherification : Introducing the 4-(trifluoromethyl)benzyloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Catalytic Optimization : Use of PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) improves yield by stabilizing intermediates .
Q. Q2: How can researchers validate the structural integrity of this compound using spectroscopic and analytical methods?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in 13C) .
- FT-IR : Confirm C-F stretches (1100–1250 cm⁻¹) and thiazole C=N (1650 cm⁻¹) .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values indicate purity .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., benzyloxy group conformation) .
Advanced Research Questions
Q. Q3: How do substituents (e.g., 2,6-difluorophenyl vs. 4-fluorophenyl) modulate the compound’s biological activity?
Methodological Answer:
- Lipophilicity : The 2,6-difluorophenyl group enhances membrane permeability compared to mono-fluorinated analogs (logP increase by ~0.5 units) .
- Steric Effects : Ortho-fluorine atoms reduce rotational freedom, stabilizing interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
- SAR Studies : Replace the trifluoromethylbenzyl group with chlorobenzyl (see ) to assess potency changes in enzyme inhibition assays .
Q. Q4: How can computational modeling resolve contradictions in experimental data (e.g., NMR shifts vs. X-ray structures)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding poses of the compound with target proteins. Compare with crystallographic data from analogs (e.g., ’s 9c derivative) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
- MD Simulations : Run 100-ns trajectories to assess dynamic stability of the benzyloxy group in aqueous vs. lipid environments .
Q. Q5: What strategies mitigate synthetic challenges such as low yields in the final etherification step?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15% .
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance solubility of the benzyl bromide intermediate in polar solvents .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track consumption of starting materials and optimize reaction termination .
Q. Q6: How can researchers address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Purification Protocols : Use gradient column chromatography (SiO₂, hexane → EtOAc) to remove residual salts or solvents .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 430.0825) to rule out isotopic interference .
- Thermogravimetric Analysis (TGA) : Detect hydrate formation, which may inflate hydrogen content by 0.2–0.5% .
Methodological Best Practices
Q. Q7: What are the recommended protocols for storing and handling this compound to ensure stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
